molecular formula C19H17FN2O2S2 B2745864 2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide CAS No. 896343-17-2

2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide

Cat. No. B2745864
CAS RN: 896343-17-2
M. Wt: 388.48
InChI Key: GYSLMMPNELPYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of thiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Paracetamol Metabolism and Genetic Differences Paracetamol, a widely used analgesic, undergoes complex metabolism involving several pathways such as glucuronidation and sulfation. Genetic variations significantly influence the activation of paracetamol metabolism, affecting susceptibility to toxicity and therapeutic efficacy. This highlights the importance of understanding genetic profiles to predict drug metabolism and potential toxic side effects in therapeutic contexts (Li-zi Zhao & G. Pickering, 2011).

Thiophene Analogues and Carcinogenic Evaluation Thiophene analogues, structurally similar to certain carcinogens, have been synthesized and evaluated for their potential carcinogenicity. These studies are crucial in understanding the chemical behavior and potential health risks of thiophene-based compounds, including those related to 2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide. The evaluation involves various assays to assess mutagenicity and carcinogenic potential, providing insights into the safety of these compounds (J. Ashby et al., 1978).

Flutamide and Pharmacological Properties Flutamide, a non-steroidal antiandrogen, demonstrates the potential therapeutic applications of compounds like this compound in treating conditions like prostatic cancer. Flutamide acts by targeting androgen-dependent genital organs, showcasing the relevance of studying specific pharmacodynamic and pharmacokinetic properties for therapeutic efficacy and safety (R. N. Brogden & S. Clissold, 1989).

Environmental Protection and Acetaminophen Adsorption The environmental impact of pharmaceutical compounds, including those related to this compound, is a growing concern. Research into the adsorptive elimination of acetaminophen from water highlights the significance of developing efficient removal strategies to mitigate environmental pollution. This research area emphasizes the importance of understanding the environmental behavior and treatment of pharmaceutical pollutants (C. Igwegbe et al., 2021).

Fluorescent Chemosensors Based on Phenol Derivatives The development of fluorescent chemosensors based on specific molecular frameworks, such as 4-methyl-2,6-diformylphenol, illustrates the potential for compounds like this compound to be used in detecting a range of analytes. This research area explores the selectivity, sensitivity, and practical applications of chemosensors in detecting metal ions, anions, and neutral molecules, contributing to advancements in chemical sensing technologies (P. Roy, 2021).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-12-9-13(3-8-17(12)24-2)16-10-26-19(21-16)22-18(23)11-25-15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSLMMPNELPYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.